molecular formula C22H32N2O4 B6095604 4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(3-isopropoxypropyl)benzamide

4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(3-isopropoxypropyl)benzamide

Cat. No.: B6095604
M. Wt: 388.5 g/mol
InChI Key: BMTSUMFCNLAPCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(3-isopropoxypropyl)benzamide, also known as CR845, is a novel drug that has been developed for the treatment of chronic pain. It is a kappa opioid receptor agonist that is believed to have fewer side effects than traditional opioids.

Mechanism of Action

4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(3-isopropoxypropyl)benzamide acts as a kappa opioid receptor agonist, which means that it binds to and activates the kappa opioid receptor. The kappa opioid receptor is one of the three main types of opioid receptors in the body, and it is primarily located in the brain and spinal cord. Activation of the kappa opioid receptor produces analgesic (pain-relieving) effects and can also produce dysphoria (unpleasant feelings) and sedation.
Biochemical and Physiological Effects:
This compound has been shown to produce analgesic effects in animal models of inflammatory and neuropathic pain. It has also been shown to reduce pruritus in animal models of chronic kidney disease and cholestasis. In addition, this compound has been shown to have fewer side effects than traditional opioids, such as respiratory depression, sedation, and addiction.

Advantages and Limitations for Lab Experiments

The advantages of using 4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(3-isopropoxypropyl)benzamide in lab experiments include its potency, selectivity, and fewer side effects compared to traditional opioids. However, the limitations of using this compound in lab experiments include its high cost, limited availability, and potential for abuse.

Future Directions

For the research on 4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(3-isopropoxypropyl)benzamide include the development of more efficient synthesis methods, the optimization of dosing regimens, and the investigation of its potential use in the treatment of other conditions, such as depression and anxiety. In addition, further research is needed to better understand the mechanism of action of this compound and its potential for abuse.

Synthesis Methods

The synthesis of 4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(3-isopropoxypropyl)benzamide involves several steps, including the preparation of starting materials, the formation of intermediates, and the final coupling reaction. The starting materials for the synthesis of this compound are commercially available, and the synthesis can be carried out in a laboratory setting. The final product is obtained as a white solid, which is then purified by column chromatography.

Scientific Research Applications

4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(3-isopropoxypropyl)benzamide has been extensively studied for its potential use in the treatment of chronic pain. It has been shown to be effective in reducing pain in animal models of inflammatory and neuropathic pain. In addition, this compound has been shown to have fewer side effects than traditional opioids, such as respiratory depression, sedation, and addiction. This compound has also been studied for its potential use in the treatment of pruritus (itching) associated with various conditions, such as chronic kidney disease and cholestasis.

Properties

IUPAC Name

4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-(3-propan-2-yloxypropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O4/c1-16(2)27-15-3-12-23-21(25)17-6-8-19(9-7-17)28-20-10-13-24(14-11-20)22(26)18-4-5-18/h6-9,16,18,20H,3-5,10-15H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMTSUMFCNLAPCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(=O)C1=CC=C(C=C1)OC2CCN(CC2)C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.